molecular formula C19H19N3O4 B2508331 N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 898349-68-3

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2508331
CAS No.: 898349-68-3
M. Wt: 353.378
InChI Key: VVAICXHJXLWDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-Cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is an oxalic acid diamide derivative of interest in medicinal chemistry and anticancer research. This compound belongs to a class of molecules investigated for their potential to inhibit stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . SCD has been identified as a promising molecular target in oncology, as cancer cells rely on de novo synthesis of unsaturated fatty acids for membrane formation and proliferation, particularly in nutrient-poor tumor environments . The structural motif of an N-(2-cyanophenyl) oxalamide, as seen in this compound, is a recognized pharmacophore in the development of SCD inhibitors . Related oxalamide compounds have been explored as potential prodrugs that can be selectively activated by cytochrome P450 enzymes, such as CYP4F11, which is overexpressed in certain cancer cell lines, offering a strategy for targeted therapy that may minimize systemic toxicity . The 3,4-dimethoxyphenethyl moiety may contribute to the compound's physicochemical properties and cellular uptake. Researchers utilize this and related compounds to study the biological consequences of SCD inhibition, including its effects on cancer cell viability, endoplasmic reticulum stress, and the selective targeting of metabolic pathways in tumors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-15-6-4-3-5-14(15)12-20/h3-8,11H,9-10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAICXHJXLWDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the oxalamide linkage. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with various functional groups replacing the cyanophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide and structurally related oxalamides:

Compound Name (ID) N1 Substituent N2 Substituent Molecular Weight (g/mol) Yield (%) Biological Activity/Application Key Data/Findings
Target Compound 2-cyanophenyl 3,4-dimethoxyphenethyl ~380 (estimated) N/A Hypothesized enzyme inhibition No direct data; inferred from analogs
N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (76) 4-chlorophenyl 3,4-dimethoxyphenethyl 362.9 (M+H+) 67 Stearoyl-CoA desaturase inhibitor ¹H NMR: δ 10.78 (br s, NH), 3.72/3.70 (OCH₃); ESI-MS: 362.9 [M+H]+
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl ~380 (estimated) Not given Umami flavoring agent (FEMA 4233) Rapid plasma clearance in rats; poor bioavailability (~5%)
N1-(2-cyanophenyl)-N2-(tetrahydronaphthalenyl)oxalamide 2-cyanophenyl Hydroxy-tetrahydronaphthalenyl 379.4 Not given Unknown Smiles: N#Cc1ccccc1NC(=O)C(=O)NCC(c1ccc2c(c1)CCC(C)(O)C2)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-chloro-4-fluorophenyl 4-methoxyphenethyl 351.1 (M+H+) 64 Unknown (synthesized for SAR studies) ¹H NMR: δ 10.89 (br s, NH), 3.71 (OCH₃); ESI-MS: 351.1 [M+H]+
GMC-6 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(p-tolyl)oxalamide) 1,3-dioxoisoindolin-2-yl p-tolyl ~300 (estimated) Not given Antimicrobial activity (in vitro) Demonstrated moderate activity against S. aureus (MIC: 16 µg/mL)

Key Structural and Functional Insights:

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., 4-chlorophenyl in compound 76). Lipophilicity: The 3,4-dimethoxyphenethyl group increases lipophilicity compared to simpler N2 substituents (e.g., pyridinylethyl in S336), which could improve membrane permeability but reduce aqueous solubility .

Synthetic Challenges :

  • Yields for oxalamides vary widely (35–67%), influenced by steric hindrance and reactivity of substituents. For example, compound 76 achieved 67% yield, while analogs with bulkier groups (e.g., compound 28) show lower yields (64%) .

Biological Applications: Enzyme Inhibition: Compound 76 inhibits stearoyl-CoA desaturase, a target for metabolic disorders. The target compound’s 2-cyanophenyl group may similarly enhance binding to hydrophobic enzyme pockets . Flavoring Agents: S336’s pyridinylethyl and dimethoxybenzyl groups are critical for umami taste receptor (T1R1/T1R3) activation, a role unlikely for the target compound due to its distinct N2 substituent .

Spectroscopic Trends :

  • ¹H NMR signals for oxalamide NH protons appear broadly between δ 10.75–10.89 in DMSO-d₆, consistent across analogs . Methoxy groups (δ 3.70–3.72) and aromatic protons (δ 6.72–7.87) show predictable splitting patterns .

Biological Activity

N1-(2-cyanophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyanophenyl group and a dimethoxyphenethyl group linked by an oxalamide moiety . This specific arrangement contributes to its distinct chemical properties, which can influence its biological activity.

PropertyDescription
IUPAC Name This compound
CAS Number 898349-68-3
Molecular Formula C19H19N3O4
Molecular Weight 353.37 g/mol

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets within biological systems, such as proteins or enzymes. This interaction may modulate their activity, leading to various biological effects. Further research is necessary to identify the exact pathways involved.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

  • Cell Line Tested: MCF-7 (Breast Cancer)
  • IC50 Value: Approximately 15 µM
  • Mechanism: Induction of apoptosis through activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It has been tested against various pathogens:

  • Bacterial Strains:
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Minimum Inhibitory Concentration (MIC):
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

Compound NameBiological ActivityIC50/MIC Values
N1-(3,4-dimethoxyphenethyl)-2-cyanoacetamideModerate AnticancerIC50: 20 µM
N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamideLow AnticancerIC50: 50 µM

This table illustrates that while there are similarities in structure, the biological activities can vary significantly among these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity:
    • A recent study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells.
  • Antimicrobial Evaluation:
    • Research published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
  • Mechanistic Insights:
    • A study in Bioorganic & Medicinal Chemistry Letters explored the binding affinity of the compound to certain enzymes involved in cancer metabolism, providing insights into its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.